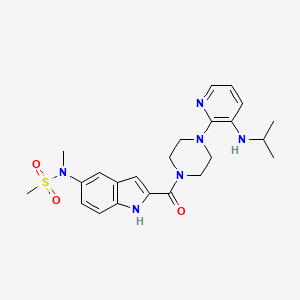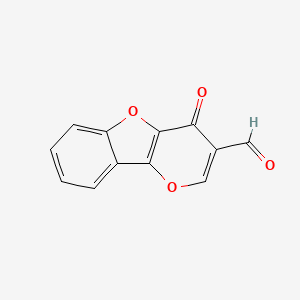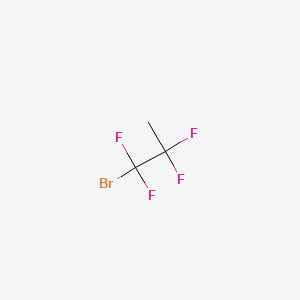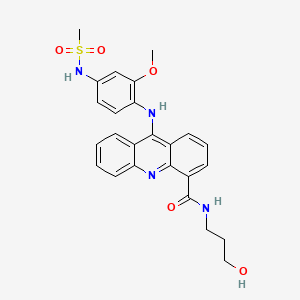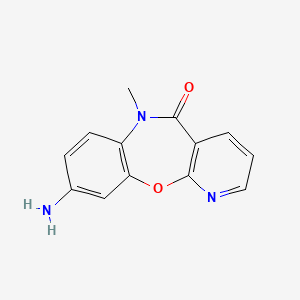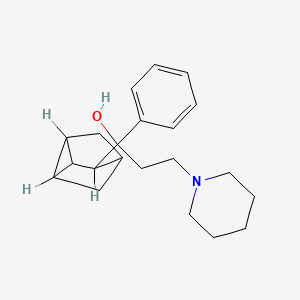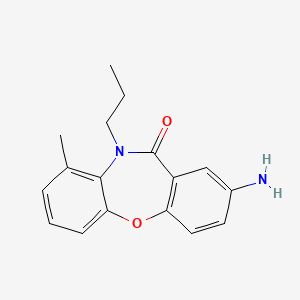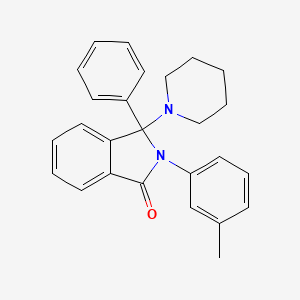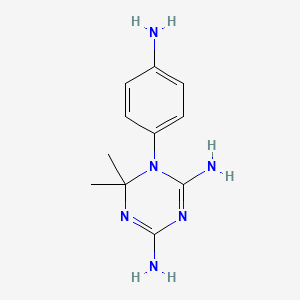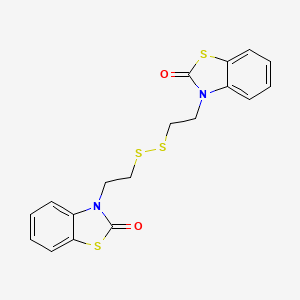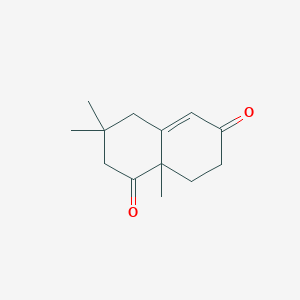
3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by their fused ring structures, which often impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. They might exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In industry, this compound could be used in the manufacture of specialty chemicals, polymers, or other materials.
Mécanisme D'action
The mechanism by which 3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione exerts its effects would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with a fused ring structure.
Tetralin: A hydrogenated derivative of naphthalene.
1,4-Dihydronaphthalene: Another hydrogenated naphthalene derivative.
Uniqueness
3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione is unique due to its specific substitution pattern and the presence of multiple functional groups. This makes it distinct from other naphthalene derivatives and imparts unique chemical and physical properties.
Propriétés
Numéro CAS |
24810-40-0 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3,3,8a-trimethyl-2,4,7,8-tetrahydronaphthalene-1,6-dione |
InChI |
InChI=1S/C13H18O2/c1-12(2)7-9-6-10(14)4-5-13(9,3)11(15)8-12/h6H,4-5,7-8H2,1-3H3 |
Clé InChI |
UQZLLFANGCIPNO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC(=O)CCC2(C(=O)C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


